4-((2-(羟甲基)吗啉)甲基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

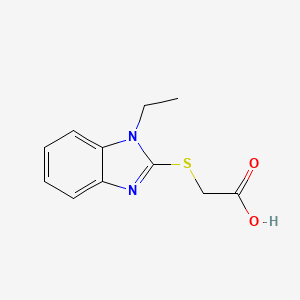

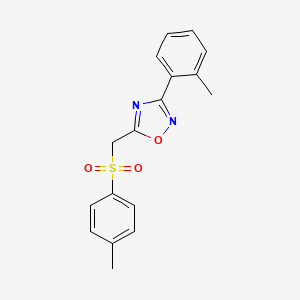

“4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” is a compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 . It has gained significant attention in various fields of research and industry due to its unique properties.

Synthesis Analysis

The synthesis of morpholino nucleosides can be started from enantiopure glycidol . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .Molecular Structure Analysis

The molecular structure of “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a crucial step in the synthesis of “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile”. This process involves a radical approach and is paired with a Matteson–CH2–homologation .科学研究应用

抗肿瘤活性

- 一项研究合成了一种类似的化合物,4-(3-氨基-4-吗啉-1H-吲唑-1-羰基)苯甲腈,并探索了其结构。该化合物显示出对某些癌细胞系增殖的抑制,表明具有潜在的抗肿瘤活性 (Lu 等,2018).

局部麻醉性质

- 对 4-[3-(4-苯氧甲基苯基)丙基]-吗啉的研究,该化合物与查询化合物具有相关的结构,报道了其作为高活性局部麻醉剂的活性,毒性低。报道了一种该化合物的新的合成方法 (Oelschläger 等,1977).

雄激素受体调节

- 一项研究确定了 4-(羟甲基)二芳基乙内酰脲作为一种选择性雄激素受体调节剂。该化合物具有相似的官能团,显示出对肌肉的合成代谢活性,与对前列腺的雄激素活性分离 (Nique 等,2012).

抗菌活性

- 另一项研究合成了新的苯并和萘腈衍生物,包括与查询化合物在结构上相关的化合物。其中一些化合物表现出显着的抗菌和抗真菌活性 (Fadda 等,2013).

离子液体和生物降解性

- 合成了一系列与查询化合物结构相关的 4-苄基-4-甲基吗啉鎓盐。这些盐显示出中等到低毒性,并且对细菌和真菌的活性非常低。其中一些离子液体被确定为潜在的新型生物质溶剂 (Pernak 等,2011).

合成与结构研究

- 对 4-(吗啉-4-基)-3-(三氟甲基)苯甲腈的研究,该化合物具有相似的分子结构,讨论了其合成和晶体结构,提供了对分子构象和相互作用的见解 (Fun 等,2011).

作用机制

As a type of morpholino oligomer, “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” is used in molecular biology to modify gene expression. Its mechanism of action involves blocking access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .

安全和危害

属性

IUPAC Name |

4-[[2-(hydroxymethyl)morpholin-4-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-7-11-1-3-12(4-2-11)8-15-5-6-17-13(9-15)10-16/h1-4,13,16H,5-6,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTFADPGXZZNCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=C(C=C2)C#N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)

![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418843.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2418848.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2418851.png)

![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2418853.png)